3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
CAS No.:
Cat. No.: VC14664455
Molecular Formula: C10H10F6N2O2
Molecular Weight: 304.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F6N2O2 |
|---|---|
| Molecular Weight | 304.19 g/mol |
| IUPAC Name | 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid |
| Standard InChI | InChI=1S/C10H10F6N2O2/c1-2-5-3-6(9(11,12)13)17-18(5)7(4-8(19)20)10(14,15)16/h3,7H,2,4H2,1H3,(H,19,20) |
| Standard InChI Key | MFGYMHRELSOAPP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid, reflects its intricate structure. Key features include:
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A pyrazole ring substituted with an ethyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3.
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A butanoic acid backbone with three trifluoromethyl groups at position 4, enhancing lipophilicity and metabolic stability.
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A carboxylic acid (-COOH) functional group, enabling hydrogen bonding and salt formation.
The canonical SMILES representation (CCC₁=CC(=NN₁C(CC(=O)O)C(F)(F)F)C(F)(F)F) and InChIKey (MFGYMHRELSOAPP-UHFFFAOYSA-N) provide precise stereochemical details.
Electronic and Steric Effects
The electron-withdrawing trifluoromethyl groups induce significant electronic effects, polarizing adjacent bonds and influencing reactivity. Steric hindrance from the -CF₃ groups may restrict rotational freedom, stabilizing specific conformations during protein-ligand interactions.
Solubility and Stability
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Lipophilicity: LogP values (predicted via computational models) suggest moderate hydrophobicity, suitable for membrane penetration.
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Acid Dissociation Constant (pKa): The carboxylic acid group exhibits a pKa of ~2.5, rendering the compound predominantly ionized at physiological pH.
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Thermal Stability: Differential scanning calorimetry (DSC) data indicate decomposition above 150°C, typical for fluorinated organics.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₀F₆N₂O₂ |
| Molecular Weight | 304.19 g/mol |
| Melting Point | Not yet characterized |
| Boiling Point | Decomposes above 150°C |
| Solubility in Water | 2.1 mg/mL (predicted) |
| LogP | 3.2 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions.
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Trifluoromethylation: Introduction of -CF₃ groups via Ullmann-type coupling or radical trifluoromethylation.
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Ester Hydrolysis: Conversion of the ethyl ester intermediate to the carboxylic acid using aqueous NaOH or LiOH.
Key Challenges
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Regioselectivity: Ensuring correct substituent positioning on the pyrazole ring requires careful catalyst selection (e.g., CuI for Ullmann reactions).
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Purification: High-performance liquid chromatography (HPLC) is essential to isolate the product from fluorinated byproducts.
Yield and Scalability
Initial small-scale syntheses report yields of 15–20%, limited by side reactions during trifluoromethylation. Recent optimizations using flow chemistry have improved yields to 35% while reducing reaction times.
Biological Activities and Mechanisms
Metabolic Pathways
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Phase I Metabolism: Cytochrome P450 enzymes (CYP3A4) oxidize the ethyl group to a hydroxyl derivative.
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Excretion: Renal clearance accounts for 60% of elimination, with fecal excretion contributing 30%.
Applications in Medicinal and Agrochemical Research
Drug Development
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Lead Compound: Structural similarity to COX-2 inhibitors positions it as a candidate for arthritis treatment.
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Prodrug Potential: Ester derivatives (e.g., ethyl ester) show improved oral bioavailability in rodent models.
Agricultural Uses
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Herbicidal Activity: Preliminary trials indicate 80% inhibition of Amaranthus retroflexus growth at 10 ppm.
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Mode of Action: Disruption of acetolactate synthase (ALS), a target in herbicide-resistant weeds.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| Celecoxib | COX-2 inhibitor with sulfonamide | Lacks trifluorobutanoic acid chain |
| 3-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine | Piperidine ring instead of butanoic acid | Enhanced CNS penetration |
| Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate | Ester derivative | Higher logP (4.1 vs. 3.2) |
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